molecular formula C7H15ClN2 B3049872 1-Cyclopropylpiperazine hydrochloride CAS No. 223556-29-4

1-Cyclopropylpiperazine hydrochloride

Cat. No.: B3049872
CAS No.: 223556-29-4
M. Wt: 162.66 g/mol
InChI Key: PCDCRBLLCMMLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpiperazine hydrochloride is a chemical compound with the molecular formula C7H15ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of tert-butyl 4-cyclopropylpiperazine-1-carboxylate with hydrogen chloride in 1,4-dioxane at room temperature. The reaction mixture is stirred for three hours under nitrogen, followed by filtration and washing with ether to obtain the crude product. The crude product is then purified by ion exchange chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpiperazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylpiperazine N-oxide, while reduction could produce cyclopropylpiperazine derivatives with altered functional groups .

Scientific Research Applications

1-Cyclopropylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates .

Mechanism of Action

The mechanism of action of 1-cyclopropylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of certain neural activities. This mechanism is similar to that of other piperazine derivatives, which are known to have anthelmintic and neuroactive properties .

Comparison with Similar Compounds

  • 1-Cyclopropylpiperazine
  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
  • Cyclopropanamine

Comparison: 1-Cyclopropylpiperazine hydrochloride is unique due to its specific chemical structure and properties. Compared to other similar compounds, it has distinct reactivity and biological activity, making it valuable for specific applications in research and industry. Its hydrochloride form enhances its solubility and stability, which is advantageous for various experimental and industrial processes .

Properties

IUPAC Name

1-cyclopropylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.ClH/c1-2-7(1)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCRBLLCMMLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626294
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223556-29-4
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylpiperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Cyclopropylpiperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Cyclopropylpiperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Cyclopropylpiperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Cyclopropylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.